molecular formula C32H41N2O7P B7803604 Phenolphthalein monophosphate dicyclohexylammonium salt

Phenolphthalein monophosphate dicyclohexylammonium salt

Cat. No.: B7803604
M. Wt: 596.6 g/mol
InChI Key: HANAZWFQWVNYKU-UHFFFAOYSA-N
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Description

Phenolphthalein monophosphate dicyclohexylammonium salt is a chemical compound with the molecular formula C20H15O7P·2C6H13N and a molecular weight of 596.65 g/mol. It is commonly used in scientific research, particularly in enzyme-linked immunosorbent assays (ELISA) to determine the concentration of progesterone in milk samples.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of phenolphthalein with phosphoric acid and dicyclohexylamine under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as methanol, to facilitate the formation of the salt.

Industrial Production Methods: On an industrial scale, the production of phenolphthalein monophosphate dicyclohexylammonium salt involves large-scale reactors where precise temperature and pressure control are maintained to ensure consistent product quality. The process may also include purification steps to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Phenolphthalein monophosphate dicyclohexylammonium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of phenolphthalein, as well as substituted phenolphthalein derivatives.

Scientific Research Applications

Phenolphthalein monophosphate dicyclohexylammonium salt is widely used in scientific research due to its role as a substrate in ELISA assays. It is particularly useful in determining the concentration of progesterone in milk samples, which is important for monitoring reproductive performance in dairy cows. Additionally, it can be used in colorimetric phosphatase/peroxidase substrate systems for western blotting and immunohistological staining.

Mechanism of Action

The compound exerts its effects through its interaction with enzymes involved in the detection of progesterone. The phenolphthalein moiety acts as a chromogenic substrate, producing a color change upon reaction with the enzyme, which can be quantified to determine the concentration of the target analyte.

Molecular Targets and Pathways Involved: The primary molecular target is the enzyme linked to progesterone detection, and the pathway involves the enzymatic conversion of the chromogenic substrate to a detectable product.

Comparison with Similar Compounds

  • Phenolphthalein phosphate

  • Phenolphthalein hydroxide

  • Phenolphthalein sodium salt

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Properties

IUPAC Name

cyclohexanamine;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15O7P.2C6H13N/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;2*7-6-4-2-1-3-5-6/h1-12,21H,(H2,23,24,25);2*6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANAZWFQWVNYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14815-59-9
Record name 3,3-bis(p-hydroxyphenyl)-3H-isobenzofuran-1-one mono(dihydrogen phosphate), compound with cyclohexylamine (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenolphthalein monophosphate dicyclohexylammonium salt
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Phenolphthalein monophosphate dicyclohexylammonium salt
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Phenolphthalein monophosphate dicyclohexylammonium salt
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Phenolphthalein monophosphate dicyclohexylammonium salt

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